5-(1,1-Dimethylethyl)-2-hydroxy-3-(triphenylsilyl)benzaldehyde
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Overview
Description
5-(1,1-Dimethylethyl)-2-hydroxy-3-(triphenylsilyl)benzaldehyde: is a complex organic compound characterized by its unique structural features It contains a benzaldehyde core substituted with a tert-butyl group, a hydroxyl group, and a triphenylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1-Dimethylethyl)-2-hydroxy-3-(triphenylsilyl)benzaldehyde typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzaldehyde and tert-butyl bromide.
Formation of Intermediate: The first step involves the alkylation of 2-hydroxybenzaldehyde with tert-butyl bromide in the presence of a base like potassium carbonate to form 5-(1,1-Dimethylethyl)-2-hydroxybenzaldehyde.
Introduction of Triphenylsilyl Group: The intermediate is then reacted with triphenylsilyl chloride in the presence of a base such as triethylamine to introduce the triphenylsilyl group, yielding the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 5-(1,1-Dimethylethyl)-2-hydroxy-3-(triphenylsilyl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: 5-(1,1-Dimethylethyl)-2-hydroxy-3-(triphenylsilyl)benzoic acid.
Reduction: 5-(1,1-Dimethylethyl)-2-hydroxy-3-(triphenylsilyl)benzyl alcohol.
Substitution: Various esters or ethers depending on the substituent introduced.
Scientific Research Applications
Chemistry
In organic synthesis, 5-(1,1-Dimethylethyl)-2-hydroxy-3-(triphenylsilyl)benzaldehyde can serve as a building block for more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology
While specific biological applications may not be well-documented, compounds with similar structures are often investigated for their potential biological activity, including antimicrobial or anticancer properties.
Medicine
Potential medicinal applications could include the development of new pharmaceuticals, particularly if the compound or its derivatives exhibit biological activity.
Industry
In materials science, the compound could be used in the synthesis of novel polymers or as a precursor for materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-(1,1-Dimethylethyl)-2-hydroxy-3-(triphenylsilyl)benzaldehyde exerts its effects would depend on its specific application. For instance, in a chemical reaction, the aldehyde group might act as an electrophile, while the hydroxyl group could participate in hydrogen bonding or nucleophilic substitution.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-tert-butylbenzaldehyde: Lacks the triphenylsilyl group, making it less bulky and potentially less reactive in certain contexts.
5-(1,1-Dimethylethyl)-2-hydroxybenzaldehyde: Similar structure but without the triphenylsilyl group, which could affect its solubility and reactivity.
Uniqueness
The presence of the triphenylsilyl group in 5-(1,1-Dimethylethyl)-2-hydroxy-3-(triphenylsilyl)benzaldehyde makes it unique compared to other similar compounds. This bulky group can influence the compound’s steric properties, solubility, and reactivity, potentially making it more suitable for specific applications in organic synthesis and materials science.
Properties
Molecular Formula |
C29H28O2Si |
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Molecular Weight |
436.6 g/mol |
IUPAC Name |
5-tert-butyl-2-hydroxy-3-triphenylsilylbenzaldehyde |
InChI |
InChI=1S/C29H28O2Si/c1-29(2,3)23-19-22(21-30)28(31)27(20-23)32(24-13-7-4-8-14-24,25-15-9-5-10-16-25)26-17-11-6-12-18-26/h4-21,31H,1-3H3 |
InChI Key |
JMVATMFWYJQOLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)C=O |
Origin of Product |
United States |
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